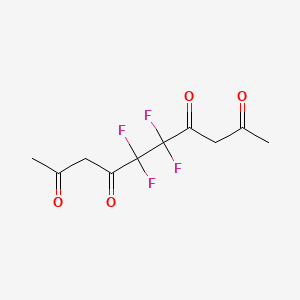
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone is a chemical compound with the molecular formula C10H10F4O4 . It is characterized by the presence of four fluorine atoms and four ketone groups, making it a unique and interesting compound for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone typically involves the fluorination of decane derivatives under controlled conditions. The reaction often requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or xenon difluoride (XeF2) . The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of advanced fluorination techniques and catalysts to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogenating agents (e.g., chlorine gas) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and proteins effectively. The ketone groups facilitate the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and ketone groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
63579-02-2 |
|---|---|
Molekularformel |
C10H10F4O4 |
Molekulargewicht |
270.18 g/mol |
IUPAC-Name |
5,5,6,6-tetrafluorodecane-2,4,7,9-tetrone |
InChI |
InChI=1S/C10H10F4O4/c1-5(15)3-7(17)9(11,12)10(13,14)8(18)4-6(2)16/h3-4H2,1-2H3 |
InChI-Schlüssel |
PVHZYGOFMQDYOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C(C(C(=O)CC(=O)C)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)

![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)



![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
